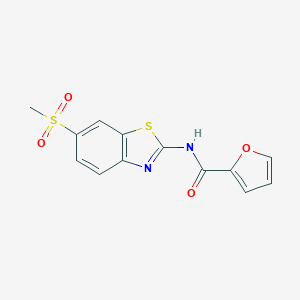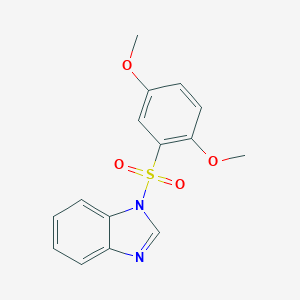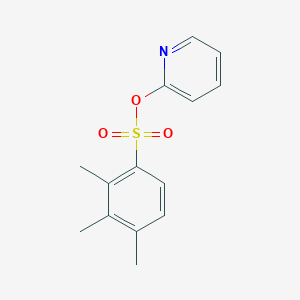
Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is also known as PTMBS and is a sulfonate ester of pyridine. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of PTMBS is not well understood, but it is believed to involve the formation of a sulfonate ester intermediate. This intermediate can then undergo various reactions such as nucleophilic substitution and elimination reactions. The presence of the pyridine ring in PTMBS also makes it a potential candidate for coordination chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of PTMBS. However, it has been reported to exhibit low toxicity and has been used in various biological assays. PTMBS has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
PTMBS has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity. It has also been reported to exhibit good stability under various conditions. However, its limitations include its limited solubility in some solvents and its potential reactivity with certain functional groups.
Future Directions
There are several future directions for research on PTMBS. One potential area of research is the development of new synthetic methods for PTMBS and its derivatives. Another area of research is the investigation of its potential applications in coordination chemistry and catalysis. Furthermore, the use of PTMBS as a fluorescent probe for the detection of metal ions in biological systems could also be explored. Overall, PTMBS has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its properties and potential applications.
Conclusion:
In conclusion, PTMBS is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been synthesized using various methods, and its mechanism of action has been extensively studied. PTMBS has been used as a reagent in the synthesis of various compounds, as a protecting group for carboxylic acids and alcohols, as a ligand in coordination chemistry, and as a catalyst in organic reactions. PTMBS has several advantages for lab experiments, but its limitations include its limited solubility in some solvents and its potential reactivity with certain functional groups. There are several future directions for research on PTMBS, including the development of new synthetic methods, investigation of its potential applications in coordination chemistry and catalysis, and the use of PTMBS as a fluorescent probe for the detection of metal ions in biological systems.
Synthesis Methods
The synthesis of PTMBS has been reported using different methods. One of the most commonly used methods is the reaction of pyridine-2-carboxylic acid with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification. Other methods such as the reaction of pyridine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base have also been reported.
Scientific Research Applications
PTMBS has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds such as pyridine derivatives, sulfonamides, and other organic compounds. PTMBS has also been used as a protecting group for carboxylic acids and alcohols in organic synthesis. In addition, it has been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
properties
IUPAC Name |
pyridin-2-yl 2,3,4-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-7-8-13(12(3)11(10)2)19(16,17)18-14-6-4-5-9-15-14/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCYTUZDWZBMJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

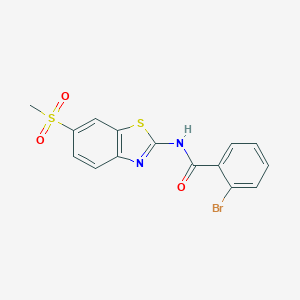
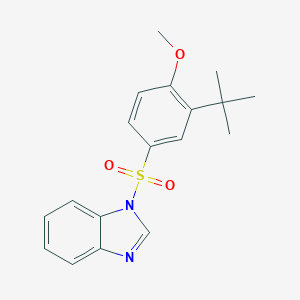
![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)
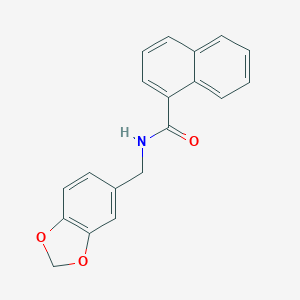
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)
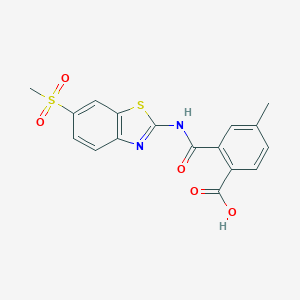

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)
